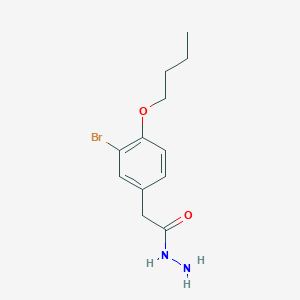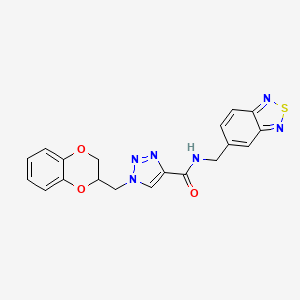
2-iodo-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-iodo-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been the subject of extensive research, with studies focusing on its synthesis, mechanism of action, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-iodo-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide involves the inhibition of various enzymes and signaling pathways that are involved in cell survival and proliferation. This compound has been shown to inhibit the activity of proteins such as AKT, mTOR, and ERK, which are involved in cell growth and survival. Additionally, this compound has been shown to induce the expression of pro-apoptotic proteins, such as Bax and Bad, while inhibiting the expression of anti-apoptotic proteins, such as Bcl-2.
Biochemical and Physiological Effects:
Studies have shown that 2-iodo-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide can have various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, while having little effect on normal cells. Additionally, this compound has been shown to induce the expression of various cytokines and chemokines, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-iodo-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide in lab experiments is its specificity for cancer cells. This compound has been shown to have little effect on normal cells, making it a promising candidate for the development of new cancer therapies. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-iodo-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide. One area of interest is the development of new cancer therapies based on this compound. Studies are currently underway to investigate the potential of this compound in combination with other drugs or therapies. Additionally, research is ongoing to investigate the potential of this compound in other fields, such as immunology and infectious diseases.
Synthesemethoden
The synthesis of 2-iodo-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide involves several steps, including the reaction of 2-amino-5-iodobenzamide with 2-phenyl-1,3-benzoxazole-5-carboxylic acid. This reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using various techniques, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
2-iodo-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide has been shown to have potential applications in various fields of scientific research. One area of interest is its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
2-iodo-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13IN2O2/c21-16-9-5-4-8-15(16)19(24)22-14-10-11-18-17(12-14)23-20(25-18)13-6-2-1-3-7-13/h1-12H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPRFBQTCVQBEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-cyclopentyl-3-pyrrolidinyl)methyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B6003082.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6003083.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6003091.png)
![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6003099.png)

![(2E)-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(3,4-dimethoxyphenyl)-N-methylacrylamide](/img/structure/B6003117.png)
![7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003132.png)

![N-(2-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B6003164.png)
![N-({1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B6003168.png)

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide](/img/structure/B6003175.png)

![6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6003205.png)